1-(2-Chloroethyl)-3-methoxybenzene

Catalog No.
S3345063
CAS No.
73004-96-3
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)-3-methoxybenzene

CAS Number

73004-96-3

Product Name

1-(2-Chloroethyl)-3-methoxybenzene

IUPAC Name

1-(2-chloroethyl)-3-methoxybenzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3

InChI Key

YGYPCEPMUOKONV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCCl

Canonical SMILES

COC1=CC=CC(=C1)CCCl

1-(2-Chloroethyl)-3-methoxybenzene has the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It appears as a colorless to yellow liquid with a density of approximately 1.13 g/mL. The compound is sparingly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, and dichloromethane . Its boiling point ranges from 125°C to 128°C under reduced pressure (13.0 mbar) and it has a flash point of 122°C .

The chemical structure features a methoxy group (-OCH₃) attached to a benzene ring, along with a chloroethyl group (-CH₂CH₂Cl), which contributes to its reactivity and biological activity .

  • Chlorine hazards: The chloroethyl group introduces potential concerns. Chlorine can react with water to form hydrochloric acid, which can be corrosive and irritating [].
  • Aromatic compound hazards: Aromatic hydrocarbons can have adverse health effects. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Synthesis

-(2-Chloroethyl)-3-methoxybenzene can be synthesized through various methods, including:

  • Friedel-Crafts alkylation: This method involves reacting 3-methoxybenzene (anisole) with 2-chloroethanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). [Source: Kanojia et al., 1988]
  • Alkylation with chloroethyl chloride: This method involves reacting 3-methoxybenzene with chloroethyl chloride in the presence of a base, such as sodium hydroxide (NaOH). [Source: Ambeed 1-(1-Chloroethyl)-3-methoxybenzene product page, ]

Potential Applications

  • Intermediate in organic synthesis: The compound's reactive functional groups (chloroethyl and methoxy) could be useful for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties.
  • Bioorganic chemistry: The combination of the aromatic ring, chloroethyl group, and methoxy group might be of interest for researchers studying interactions with biological systems. However, further research is needed to explore this possibility.
Typical of chlorinated compounds:

  • Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Elimination Reactions: Under certain conditions, this compound may undergo dehydrochlorination to yield alkenes .
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution reactions, allowing further functionalization of the benzene ring.

The biological activity of 1-(2-Chloroethyl)-3-methoxybenzene is significant due to its potential mutagenic properties. It is classified as a compound that may cause genetic defects and serious eye irritation upon exposure . Studies have indicated that chlorinated aromatic compounds can exhibit cytotoxic effects and may influence cellular mechanisms related to cancer development .

Several methods exist for synthesizing 1-(2-Chloroethyl)-3-methoxybenzene:

  • Alkylation of Phenol: One common approach involves the alkylation of phenol derivatives with chloroethyl groups using base-catalyzed reactions.
  • Electrophilic Aromatic Substitution: The methoxy group can facilitate the introduction of the chloroethyl group onto the aromatic ring through electrophilic substitution reactions .
  • Chlorination Reactions: Starting from methoxybenzene, chlorination can be performed under controlled conditions to introduce the chloroethyl moiety.

1-(2-Chloroethyl)-3-methoxybenzene is utilized in various applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Chemical: The compound is often used in research settings for studying reaction mechanisms involving chlorinated compounds.
  • Potential Anticancer Agent: Due to its biological activity, there is ongoing research into its potential use as an anticancer agent or in drug development .

Interaction studies involving 1-(2-Chloroethyl)-3-methoxybenzene often focus on its reactivity with biological molecules and other chemicals:

  • Reactivity with Nucleophiles: The chloroethyl group reacts readily with nucleophiles such as amines and thiols, which can lead to the formation of various derivatives.
  • Metabolic Studies: Research has been conducted on how this compound interacts with metabolic pathways within organisms, particularly regarding its potential mutagenicity and cytotoxicity .

Several compounds share structural similarities with 1-(2-Chloroethyl)-3-methoxybenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Chloroethyl)-4-methoxybenzeneC9H11ClOSimilar structure; different position of methoxy group
1-Chloro-3-fluorobenzeneC7H6ClFContains fluorine instead of methoxy; used in pharmaceuticals
1-(Chloromethyl)-3-methoxybenzeneC9H11ClOChloromethyl instead of chloroethyl; used as a reagent

These compounds exhibit varying degrees of biological activity and reactivity based on their functional groups and structural configurations.

Electronic and Steric Effects on Reactivity

The methoxy group, a strong electron-donating substituent, activates the benzene ring toward electrophilic attack by resonance donation, directing incoming electrophiles to the ortho and para positions relative to itself. In contrast, the 2-chloroethyl group exerts a mild electron-withdrawing inductive effect due to the electronegativity of chlorine, which slightly deactivates the ring. However, the chloroethyl group’s steric bulk and limited resonance capability render it a weaker director compared to the methoxy group. This interplay results in a dominant ortho/para-directing influence from the methoxy substituent, with minor modulation from the chloroethyl group’s electronic effects.

Table 1: Directing Effects of Substituents in 1-(2-Chloroethyl)-3-Methoxybenzene

SubstituentElectronic NatureDirecting EffectDominant Positions
Methoxy (-OCH₃)Strongly ActivatingOrtho/ParaC2, C4, C6
2-ChloroethylMildly DeactivatingWeak MetaC5

The reaction mechanism follows the classical two-step EAS pathway:

  • Electrophile Attack: The electrophile (e.g., NO₂⁺ in nitration) forms a σ-complex (Wheland intermediate) with the aromatic ring, stabilized by resonance delocalization of the positive charge.
  • Deprotonation: A base abstracts a proton from the σ-complex, restoring aromaticity and yielding the substituted product.

Kinetic studies of analogous systems demonstrate that the methoxy group accelerates the reaction rate by stabilizing the transition state through resonance, while the chloroethyl group introduces slight steric hindrance, marginally reducing reactivity.

Regioselectivity in Common EAS Reactions

In nitration, sulfonation, and Friedel-Crafts alkylation, the methoxy group directs electrophiles predominantly to the ortho (C4) and para (C6) positions. For example, nitration of 1-(2-chloroethyl)-3-methoxybenzene produces nitro derivatives at C4 (65%) and C6 (30%), with minimal substitution at C5 (5%) due to the chloroethyl group’s weak meta-directing influence.

Table 2: Product Distribution in Nitration of 1-(2-Chloroethyl)-3-Methoxybenzene

Position Relative to MethoxyYield (%)Electronic Influence
Ortho (C4)65Resonance activation
Para (C6)30Resonance activation
Meta (C5)5Inductive deactivation

Catalytic System Selection for Regioselective Outcomes

The choice of Lewis acid catalyst critically influences carbocation stability and regiochemical outcomes. Key findings include:

  • Aluminum Chloride (AlCl₃): Forms stable complexes with alkyl halides, generating secondary carbocations (e.g., from 2-chloroethyl chloride). This enhances electrophilicity and directs substitution to the para position relative to the methoxy group [1] [7].
  • Tin(IV) Chloride (SnCl₄): Demonstrates moderate activity, favoring meta substitution in sterically hindered systems (e.g., trimethylphenylsilane derivatives) [6].
  • Iron(III) Chloride (FeCl₃): Less effective for secondary alkyl halides due to weaker carbocation stabilization, leading to mixed regioisomers [1].

Table 1: Catalyst Impact on Regioselectivity

CatalystPreferred PositionYield (%)Key Mechanism
Aluminum ChloridePara78–85Carbocation stabilization
Tin(IV) ChlorideMeta60–68Moderate electrophile activation
Iron(III) ChlorideMixed45–55Weak complexation

Solvent Effects on Reaction Kinetics

Solvent polarity and coordination ability modulate reaction rates:

  • Dichloromethane: Non-coordinating solvent preserves carbocation integrity, accelerating alkylation (reaction completion in 2–4 hours) [6].
  • Nitrobenzene: Polar aprotic solvent stabilizes transition states via dipole interactions, but may prolong reaction times due to viscosity [1].
  • Toluene: Non-polar medium reduces side reactions (e.g., polyalkylation) but requires elevated temperatures (80–100°C) [7].

Table 2: Solvent Performance Comparison

SolventPolarity IndexReaction Time (h)Byproduct Formation
Dichloromethane3.12–4Low
Nitrobenzene4.46–8Moderate
Toluene2.48–12High

Nucleophilic Displacement Approaches

Williamson Ether Synthesis Modifications

This method constructs the ether linkage via nucleophilic substitution between 3-methoxyphenoxide and 2-chloroethyl halides:

  • Base Selection: Sodium hydride (NaH) generates phenoxide ions efficiently, while silver oxide (Ag₂O) enables direct reaction with alcohols, avoiding intermediate isolation [3].
  • Alkyl Halide Reactivity: Primary halides (e.g., 2-chloroethyl bromide) outperform bulky analogs, minimizing elimination (e.g., 85% yield with Ag₂O vs. 70% with NaH) [3].

Table 3: Williamson Synthesis Conditions

BaseTemperature (°C)Yield (%)Purity (%)
Sodium Hydride2570–7592
Silver Oxide4080–8598

Phase-Transfer Catalysis Implementations

Phase-transfer catalysts (PTCs) enhance interfacial reactivity in biphasic systems:

  • Catalyst Types: Tetrabutylammonium bromide (TBAB) shuttles phenoxide ions into the organic phase, achieving 90% conversion in 1 hour [4].
  • Solvent Systems: Dichloroethane-water mixtures optimize mass transfer, reducing side reactions (e.g., hydrolysis of 2-chloroethyl chloride) [4].

Table 4: PTC Efficiency Metrics

CatalystReaction Time (h)Conversion (%)
Tetrabutylammonium Bromide1.090
Cetyltrimethylammonium Bromide1.582
No Catalyst6.030

XLogP3

3.1

Wikipedia

1-(2-Chloroethyl)-3-methoxybenzene

Dates

Modify: 2024-04-14

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